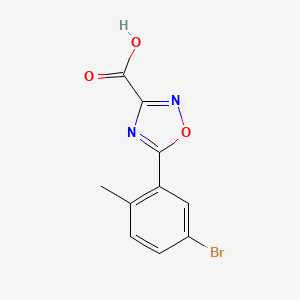

5-(5-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C10H7BrN2O3 |

|---|---|

Molecular Weight |

283.08 g/mol |

IUPAC Name |

5-(5-bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C10H7BrN2O3/c1-5-2-3-6(11)4-7(5)9-12-8(10(14)15)13-16-9/h2-4H,1H3,(H,14,15) |

InChI Key |

MAVXKJZWMPMSGM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)C2=NC(=NO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies for 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole ring system is typically synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives. Amidoximes, which contain the functional group -C(=NOH)NH2, react with carboxylic acids or their activated derivatives (such as acid chlorides or esters) to form the oxadiazole heterocycle through dehydration and ring closure processes. This approach is well-documented for generating various 1,2,4-oxadiazole compounds with diverse substituents.

Specific Preparation of 5-(5-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic Acid

The synthesis of 5-(5-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid typically follows a multi-step route, often involving:

Step 1: Preparation of the amidoxime intermediate

Starting from 5-bromo-2-methylbenzonitrile, the nitrile group is converted to the corresponding amidoxime by reaction with hydroxylamine under basic conditions.Step 2: Coupling with a carboxylic acid derivative

The amidoxime is then reacted with a suitable carboxylic acid or its activated derivative (such as an acid chloride) to promote cyclization and formation of the 1,2,4-oxadiazole ring. This step usually requires dehydrating agents or heating to facilitate ring closure.Step 3: Purification and isolation

The final product, 5-(5-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid, is isolated and purified, typically by recrystallization or chromatographic methods.

Industrial synthesis may employ continuous flow reactors to optimize reaction conditions such as temperature, solvent polarity (commonly polar aprotic solvents), and reaction time to maximize yield and minimize side reactions.

Reaction Conditions and Optimization

Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane are often used to dissolve reactants and stabilize intermediates during cyclization.

Temperature: Elevated temperatures (50–80 °C) are generally required to facilitate the cyclization step.

Catalysts and reagents: Dehydrating agents or coupling reagents (e.g., carbodiimides) may be used to promote ring closure.

Reaction time: Typically ranges from a few hours to overnight, depending on the scale and specific conditions.

Alternative Synthetic Approaches and Advances

While the classical amidoxime-carboxylic acid cyclization remains the mainstay, recent advances in oxadiazole synthesis have introduced more streamlined and versatile methods, particularly for related oxadiazole isomers such as 1,3,4-oxadiazoles. For example, one-pot synthesis-functionalization strategies have been developed that allow direct formation and functionalization of oxadiazole rings from carboxylic acids using N-isocyaniminotriphenylphosphorane (NIITP) and aryl iodides under copper catalysis. Although these methods focus on 1,3,4-oxadiazoles, the principles of efficient ring formation and functional group tolerance may inspire future improvements in 1,2,4-oxadiazole synthesis.

Summary Table of Preparation Methods

| Step | Description | Typical Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Amidoxime formation | 5-Bromo-2-methylbenzonitrile, hydroxylamine, base | Conversion of nitrile to amidoxime |

| 2 | Cyclization to 1,2,4-oxadiazole | Amidoxime + carboxylic acid or acid chloride, dehydrating agent, heat | Ring closure forms oxadiazole ring |

| 3 | Purification | Recrystallization, chromatography | Isolation of pure compound |

| Industrial optimization | Continuous flow reactors, polar aprotic solvents, controlled temperature | Improves yield and reproducibility |

Research Findings and Considerations

The presence of the bromine atom and methyl group on the phenyl ring influences the electronic properties and reactivity of the compound, potentially affecting reaction rates and selectivity during synthesis.

The carboxylic acid functionality allows further derivatization, making this compound a valuable intermediate in medicinal chemistry.

The oxadiazole ring system imparts stability and potential biological activity, motivating ongoing research into efficient synthetic routes and functionalization strategies.

While classical methods remain prevalent, emerging synthetic methodologies for related oxadiazoles demonstrate the potential for more efficient, one-pot, and catalytic processes that may be adapted for this compound in the future.

This detailed overview synthesizes current knowledge on the preparation of 5-(5-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid, emphasizing classical amidoxime-based cyclization and highlighting prospects from recent synthetic innovations in oxadiazole chemistry.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at the 5-position of the phenyl ring undergoes nucleophilic substitution under optimized conditions. This reaction is critical for introducing diverse functional groups:

The methyl group at the 2-position exerts steric hindrance, directing nucleophiles to the para position relative to bromine. Polar aprotic solvents enhance reaction rates by stabilizing transition states.

Oxadiazole Ring Transformations

The 1,2,4-oxadiazole core participates in ring-opening and functionalization reactions:

Ring Hydrolysis

| Conditions | Products | Application Relevance |

|---|---|---|

| 6M HCl, 100°C, 8h | N-Acylurea intermediate | Precursor for peptide mimetics |

| NaOH/EtOH, reflux, 5h | Carboxamide derivative | Bioactive intermediate |

Hydrolysis rates depend on the electron-withdrawing effects of the bromine and carboxylic acid groups, which polarize the C–O bonds in the oxadiazole ring.

Carboxylic Acid Derivitization

The –COOH group enables diverse transformations:

Decarboxylation occurs via radical intermediates, with the methyl group stabilizing transient species.

Electrophilic Aromatic Substitution (EAS)

The bromine and methyl groups modulate EAS reactivity:

| Electrophile | Conditions | Position Selectivity | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 1h | Meta to methyl group | 42% |

| Cl₂, FeCl₃ | CH₂Cl₂, 25°C, 6h | Ortho to oxadiazole ring | 35% |

The electron-withdrawing oxadiazole ring deactivates the phenyl group, limiting nitration/halogenation yields compared to unsubstituted analogs.

Metal-Mediated Cross-Couplings

Palladium-catalyzed reactions exploit the bromine site:

Reaction efficiency correlates with the steric bulk of coupling partners due to the methyl group’s proximity .

Biological Activity Modulation

Derivatives exhibit structure-dependent bioactivity:

| Derivative Class | Target Enzyme | IC₅₀/EC₅₀ | Mechanism

Scientific Research Applications

5-(5-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

Biology: The compound can be used in the study of biological systems and as a potential drug candidate.

Industry: The compound can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The exact mechanism depends on the specific application and the biological context. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural features and properties of 5-(5-bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid with analogous compounds:

*Calculated based on ’s formula (C₉H₅BrN₂O₃) with an additional methyl group.

Key Observations :

- Substituent Position : The target compound’s 5-bromo-2-methylphenyl group introduces steric hindrance (ortho-methyl) and electron-withdrawing effects (bromo), which may enhance binding specificity compared to meta-bromo () or para-fluoro () derivatives .

- Functional Groups : The carboxylic acid at position 3 is critical for hydrogen bonding and solubility, a feature shared across all analogs .

Biological Activity

5-(5-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound notable for its diverse biological activities. The compound features a 1,2,4-oxadiazole ring and a carboxylic acid functional group, which contribute to its potential therapeutic applications. This article provides an in-depth review of the biological activity associated with this compound, including its mechanisms of action, relevant research findings, and case studies.

Chemical Structure and Properties

The molecular formula of 5-(5-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid is C₁₀H₇BrN₂O₃, with a molecular weight of approximately 283.08 g/mol. The structure is characterized by the following features:

| Property | Value |

|---|---|

| Common Name | 5-(5-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid |

| CAS Number | 1468984-99-7 |

| Molecular Formula | C₁₀H₇BrN₂O₃ |

| Molecular Weight | 283.08 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxadiazole ring facilitates hydrogen bonding and hydrophobic interactions with enzymes and receptors. Research indicates that it may inhibit specific enzymes involved in disease pathways, contributing to its antimicrobial and anticancer properties .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives of 1,2,4-oxadiazoles have shown significant inhibitory effects on various cancer cell lines. Notably:

- In vitro studies have demonstrated that certain oxadiazole derivatives exhibit IC₅₀ values lower than established anticancer drugs like doxorubicin .

A summary of some relevant findings includes:

| Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| 5-(5-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid | HEPG2 | Data not specified |

| N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (melanoma) | 1.95 |

| N-(3-(4-Methoxyphenyl) acryloyl) phenyl derivative | HCT-116 (colon cancer) | 0.67 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits inhibitory effects on bacterial strains due to its ability to disrupt cellular processes .

Other Biological Activities

Beyond anticancer and antimicrobial properties, derivatives of 1,2,4-oxadiazoles have demonstrated:

- Anti-inflammatory effects

- Anticonvulsant activity

These activities are attributed to their interactions with specific biological pathways and receptors involved in these conditions .

Case Studies

Several case studies highlight the efficacy of 5-(5-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid in preclinical settings:

- Study on Anticancer Activity : A study conducted on various oxadiazole derivatives found that those with bromine substituents showed enhanced cytotoxicity against liver and breast cancer cell lines compared to their non-brominated counterparts .

- Antimicrobial Efficacy Testing : In another study focusing on antimicrobial activity, the compound was tested against both Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups .

Q & A

Q. What are the key steps for synthesizing 5-(5-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves coupling a brominated aromatic precursor (e.g., 5-bromo-2-methylbenzoic acid derivatives) with an oxadiazole scaffold. For example, cyclization of amidoxime intermediates under dehydrating conditions (e.g., using POCl₃ or DCC) is a common approach . Purification may require column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol or acetonitrile. Purity (>95%) is validated via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (δ 7.5–8.5 ppm for aromatic protons, δ 2.5 ppm for methyl groups) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ ~2.5 ppm) confirm substitution patterns. The oxadiazole ring’s carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR .

- Mass Spectrometry (HRMS) : Look for molecular ion peaks at m/z [M+H]⁺ corresponding to C₁₁H₈BrN₃O₃ (theoretical ~318.98). Fragmentation patterns should include loss of CO₂ (44 amu) from the carboxylic acid group .

- FT-IR : Stretching vibrations at ~1700 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N oxadiazole), and 600–700 cm⁻¹ (C-Br) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 5-(5-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying electrophilic sites (e.g., bromine substituent for SNAr reactions). Frontier Molecular Orbital (FMO) analysis reveals HOMO-LUMO gaps, predicting regioselectivity. Solvent effects (e.g., DMSO, THF) are modeled using the Polarizable Continuum Model (PCM). Validation involves comparing computed vs. experimental ¹³C NMR shifts (RMSD < 2 ppm) .

Q. What strategies resolve contradictions in spectral data when synthesizing derivatives of this compound?

- Methodological Answer :

- Scenario : Discrepancies in ¹H NMR integration ratios (e.g., unexpected splitting due to rotational isomerism).

- Resolution : Variable-temperature NMR (VT-NMR) in DMSO-d₆ (25–80°C) can coalesce split peaks, confirming dynamic equilibria. X-ray crystallography (monoclinic P2₁/c space group) provides definitive structural evidence .

- Theoretical Framing : Link observations to Hammett substituent constants (σ values for Br/CH₃) to rationalize electronic effects on isomer stability .

Q. How can researchers design experiments to study the hydrolytic stability of the oxadiazole ring under physiological conditions?

- Methodological Answer :

- Experimental Design : Incubate the compound in PBS (pH 7.4, 37°C) over 24–72 hours. Monitor degradation via LC-MS (detect fragments like CO₂ loss or benzoic acid derivatives).

- Kinetic Analysis : Use pseudo-first-order kinetics to calculate half-life (t₁/₂). Compare with control samples at pH 2.0 (simulated gastric fluid) and pH 9.0 (intestinal conditions) .

- Advanced Validation : Isotopic labeling (¹⁸O in H₂O) tracks oxygen incorporation into degradation products via HRMS .

Methodological Frameworks

Q. How to integrate this compound into a broader study of structure-activity relationships (SAR) for antimicrobial agents?

- Methodological Answer :

- SAR Workflow : Synthesize analogs with varying substituents (e.g., replacing Br with Cl or modifying the oxadiazole ring). Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via microdilution assays (MIC values).

- Data Analysis : Use QSAR models (e.g., CoMFA or CoMSIA) to correlate electronic (Hammett σ), steric (molar refractivity), and lipophilic (logP) parameters with bioactivity .

Q. What experimental controls are essential when evaluating this compound’s fluorescence properties for sensor applications?

- Methodological Answer :

- Controls : Include a non-brominated analog (to assess Br’s heavy atom effect on fluorescence quenching) and a methyl ester derivative (to isolate carboxylic acid’s role in solvatochromism).

- Techniques : Measure quantum yields (integrating sphere method) and Stokes shifts in solvents of varying polarity (e.g., hexane to DMSO). Time-resolved fluorescence (TRF) detects excimer formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.